L-Ascorbic Acid-1,2-13C2 L-Ascorbic Acid-1,2-13C2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206202
InChI:
SMILES:
Molecular Formula: C₄¹³C₂H₈O₆
Molecular Weight: 178.11

L-Ascorbic Acid-1,2-13C2

CAS No.:

Cat. No.: VC0206202

Molecular Formula: C₄¹³C₂H₈O₆

Molecular Weight: 178.11

* For research use only. Not for human or veterinary use.

L-Ascorbic Acid-1,2-13C2 -

Specification

Molecular Formula C₄¹³C₂H₈O₆
Molecular Weight 178.11

Introduction

PropertyValue
Molecular FormulaC413C2H8O6
Molecular Weight178.11 g/mol
CAS Number50-81-7 (unlabeled)
Isotopic Enrichment>95% (HPLC)
AppearanceWhite crystalline powder
Solubility176 g/L in water at 20°C (68°F)

Table 1: Physicochemical properties of L-Ascorbic Acid-1,2-13C2

Structural Features

L-Ascorbic Acid-1,2-13C2 maintains the same chemical structure as regular ascorbic acid but with 13C isotopes at positions 1 and 2. The structure includes a five-membered lactone ring with an enediol group adjacent to the carbonyl, which is responsible for its antioxidant properties. The 13C labeling at positions 1 and 2 is particularly significant as it includes the carbonyl carbon (position 1), which is a key functional group involved in the compound's redox reactions .

Applications in Scientific Research

L-Ascorbic Acid-1,2-13C2 has found numerous applications in cutting-edge research, primarily due to its unique spectroscopic properties when analyzed using nuclear magnetic resonance (NMR) techniques.

Hyperpolarized 13C NMR Studies

One of the most significant applications of L-Ascorbic Acid-1,2-13C2 is in hyperpolarized 13C NMR studies. When hyperpolarized, the labeled vitamin C exhibits dramatically enhanced NMR signal strength, enabling real-time tracking of its metabolism and redox transformations in living systems .

Research has demonstrated that solution-state polarization of 10.5 ± 1.3% can be achieved for both ascorbic acid and dehydroascorbic acid (the oxidized form) at pH 3.2. At physiological pH (7.0), [1-13C]-ascorbic acid retained polarization of 5.1 ± 0.6%, while [1-13C]-dehydroascorbic acid maintained 8.2 ± 1.1% . These hyperpolarized compounds exhibit impressive spin-lattice relaxation times (T1) at 9.4 T: 15.9 ± 0.7 seconds for ascorbic acid and 20.5 ± 0.9 seconds for dehydroascorbic acid .

Redox Status Monitoring

The interconversion between ascorbic acid and dehydroascorbic acid serves as an excellent indicator of redox status in biological systems. Hyperpolarized 13C-labeled vitamin C derivatives enable non-invasive monitoring of this redox couple in real-time .

Studies have demonstrated rapid intracellular reduction of [1-13C]-dehydroascorbic acid in both tumor cell suspensions in vitro and tumor xenografts in vivo . This capability makes L-Ascorbic Acid-1,2-13C2 and its oxidized counterpart valuable tools for investigating oxidative stress in various pathological conditions, including cancer and neurodegenerative diseases .

Metabolic Pathway Investigation

L-Ascorbic Acid-1,2-13C2 has been instrumental in elucidating metabolic pathways related to vitamin C synthesis and utilization. In organisms capable of synthesizing vitamin C (unlike humans), the compound has helped trace the conversion pathways from glucose to ascorbic acid .

Research using [1,2-13C2]glucose as a precursor has demonstrated that the carbon skeleton is preserved during the biosynthesis of ascorbic acid, resulting in [5,6-13C2]ascorbic acid in rat liver. This reveals important information about the metabolic pathway for ascorbic acid biosynthesis from glucose .

Methods of Preparation and Hyperpolarization

Hyperpolarization Techniques

The hyperpolarization of L-Ascorbic Acid-1,2-13C2 has been achieved using dynamic nuclear polarization (DNP) methods. The typical process involves:

  • Preparation of a solution containing the 13C-labeled compound with a trityl radical (such as OX063) and a gadolinium chelate (such as Dotarem)

  • Rapid cooling under liquid helium to approximately 1.2 K

  • Transfer of polarization from electron spins to 13C nuclei using microwave irradiation at specific frequencies (e.g., 94.010 GHz)

  • Dissolution in appropriate buffers to yield physiologically compatible solutions

For in vivo administration, these hyperpolarized samples are typically neutralized by addition of phosphate buffer containing EDTA and NaCl to yield a final pH and osmolality in the physiological range (pH 7.0–7.2; >310 mOsm/kg) .

SupplierCatalog/Reference NumberUnit SizePrice (as of 2019)
LGC StandardsTRC-A786998Not specifiedNot specified
CymitQuimicaTR-A78699825 mg963.00 €
CymitQuimicaTR-A7869982500 μg126.00 €
Omicron Biochemicals*ASC-009*0.25 g$1,630
Omicron Biochemicals*ASC-009*0.50 g$3,110
Omicron Biochemicals*ASC-009*1.0 g$5,900

Table 2: Commercial availability of L-Ascorbic Acid-1,2-13C2 and related compounds

*Note: The Omicron Biochemicals product is L-[1,3-13C2]ascorbic acid, which differs in labeling position from L-Ascorbic Acid-1,2-13C2.

Product Specifications

Commercial L-Ascorbic Acid-1,2-13C2 is typically provided with high isotopic purity, often exceeding 95% as determined by HPLC analysis . The compound is generally supplied as a neat solid and may be subject to various restrictions, including freight restrictions, short shelf life considerations, and documentation requirements for controlled substances .

Research Applications in Medical Imaging

Hyperpolarized 13C MRI

One of the most promising applications of L-Ascorbic Acid-1,2-13C2 is in the rapidly evolving field of hyperpolarized 13C magnetic resonance imaging (MRI). By dramatically enhancing the MRI signal, this technique allows real-time visualization of metabolic processes that were previously undetectable using conventional imaging methods .

Research has demonstrated that hyperpolarized 13C-labeled dehydroascorbic acid can serve as an endogenous redox sensor for in vivo imaging. In murine models, hyperpolarized [1-13C] dehydroascorbic acid was rapidly converted to [1-13C] vitamin C within the liver, kidneys, and brain, as well as within tumors in a transgenic prostate cancer mouse model .

Cancer Research Applications

The redox pair of ascorbic acid and dehydroascorbic acid provides valuable insights into tumor metabolism and the redox environment of cancer cells. Studies have shown that the oxidized form, dehydroascorbic acid, is transported by the glucose transporters GLUT1 (Km = 1.1 mM) and GLUT3 (Km = 1.7 mM), which are often overexpressed in cancer cells .

This property allows [1-13C]-dehydroascorbic acid to be selectively taken up by tumor cells, where it is rapidly reduced to [1-13C]-ascorbic acid. This reduction is coupled to cellular antioxidant systems, particularly glutathione and NADPH, providing a window into the redox status of tumor tissue .

Future Research Directions

Neurodegenerative Disease Applications

The brain actively utilizes vitamin C, and oxidative stress is implicated in various neurodegenerative conditions. The ability of dehydroascorbic acid to cross the blood-brain barrier via glucose transporters makes labeled compounds like L-Ascorbic Acid-1,2-13C2 particularly valuable for studying redox processes in the central nervous system .

Future research may explore the application of these compounds in investigating conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders where oxidative stress plays a significant role .

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